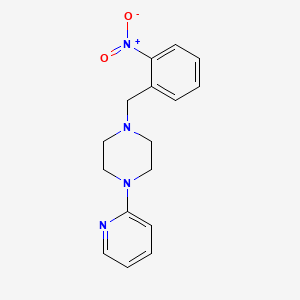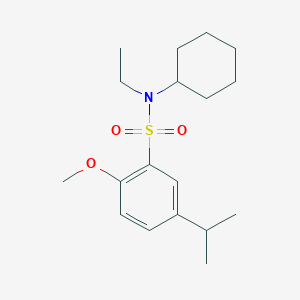
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that has been synthesized and studied for its potential as an antibacterial, antifungal, and anticancer agent.
Mécanisme D'action
The mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide may also inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have low toxicity in vitro and in vivo studies. It does not affect normal human cells and tissues at concentrations that are effective against bacteria, fungi, and cancer cells. 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its potent antibacterial, antifungal, and anticancer activity. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis and the mechanisms of cancer cell growth and proliferation. One limitation of using 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the mechanism of action of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in more detail to gain a better understanding of its antibacterial, antifungal, and anticancer activity. Further studies are also needed to determine the efficacy of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide in animal models and in clinical trials. Finally, the potential of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide as a lead compound for the development of new antibacterial, antifungal, and anticancer agents should be explored.
Méthodes De Synthèse
The synthesis of 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide involves the reaction of 4-fluorobenzoylhydrazine and 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization with an appropriate solvent.
Applications De Recherche Scientifique
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been extensively studied for its potential as an antibacterial, antifungal, and anticancer agent. In vitro studies have shown that 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has potent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. It has also been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 3-bromo-N'-(4-fluorobenzoyl)benzohydrazide has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-bromo-N'-(4-fluorobenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O2/c15-11-3-1-2-10(8-11)14(20)18-17-13(19)9-4-6-12(16)7-5-9/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRUVTYWXOBEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967251 |
Source


|
| Record name | 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
CAS RN |
5279-82-3 |
Source


|
| Record name | 3-Bromo-N-(4-fluorobenzoyl)benzene-1-carbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10967251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluorobenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5702238.png)

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5702263.png)
![3-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5702268.png)




![5-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5702328.png)

![4-({[2-(methylthio)phenyl]imino}methyl)-2-phenyl-1,3-oxazol-5-ol](/img/structure/B5702335.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)